molecular formula C22H17N3O2S B11472287 4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene

4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene

Cat. No.: B11472287
M. Wt: 387.5 g/mol
InChI Key: DDTNGJLDGLSQHN-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene: , often referred to as “Hexaene” , is a heterocyclic compound with a fused tricyclic ring system. Let’s break down its structure:

  • The core structure consists of three rings: a thiophene ring, a triazine ring, and a cycloheptatriene ring.
  • The furan-2-yl group is attached at position 4, while the methoxymethyl group is at position 13.
  • The compound also features a phenyl group at position 6 and a methyl group at position 11.

Preparation Methods

Synthetic Routes::

    Cycloaddition Approach:

    Ring-Closing Metathesis (RCM):

Industrial Production::
  • While Hexaene is not produced on an industrial scale, it serves as a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

Hexaene undergoes various reactions:

    Oxidation: Oxidation of the thiophene ring can yield sulfoxides or sulfones.

    Reduction: Reduction of the triazine ring can lead to the corresponding tetrahydro derivative.

    Substitution: The phenyl group is susceptible to electrophilic aromatic substitution.

    Cycloadditions: Hexaene can participate in Diels-Alder reactions and other cycloadditions.

Common reagents and conditions depend on the specific transformation.

Scientific Research Applications

Hexaene finds applications in:

    Organic Synthesis: As a versatile building block for complex molecules.

    Medicinal Chemistry: Investigating potential drug candidates.

    Materials Science: Designing functional materials based on its unique structure.

Mechanism of Action

  • Hexaene’s mechanism of action varies based on its specific application.
  • In drug discovery, it may interact with specific protein targets or modulate cellular pathways.

Comparison with Similar Compounds

  • Hexaene’s fused tricyclic system sets it apart from other heterocyclic compounds.
  • Similar compounds include tetracyclic systems like acridines and phenanthrenes.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene

InChI

InChI=1S/C22H17N3O2S/c1-13-11-15(12-26-2)17-19-20(28-22(17)23-13)18(14-7-4-3-5-8-14)24-21(25-19)16-9-6-10-27-16/h3-11H,12H2,1-2H3

InChI Key

DDTNGJLDGLSQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=NC(=N3)C4=CC=CO4)C5=CC=CC=C5)SC2=N1)COC

Origin of Product

United States

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